molecular formula C15H10FN B3426833 2-(4-Fluorophenyl)-3-phenylacrylonitrile CAS No. 54648-47-4

2-(4-Fluorophenyl)-3-phenylacrylonitrile

Cat. No.: B3426833
CAS No.: 54648-47-4
M. Wt: 223.24 g/mol
InChI Key: AWMKCXLADSGTQN-UVTDQMKNSA-N
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Description

2-(4-Fluorophenyl)-3-phenylacrylonitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a fluorophenyl group and a phenylacrylonitrile moiety

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as 4-fluorophenylacetonitrile, have been used as starting reagents in the synthesis of other bioactive compounds . These compounds interact with their targets, leading to changes in the target’s function and resulting in various biological effects.

Biochemical Pathways

It is known that similar compounds, such as 4-fluorophenylacetonitrile, undergo biotransformation to 4-fluorophenylacetic acid by marine fungi, aspergillus sydowii ce19 . This suggests that 2-(4-Fluorophenyl)-3-phenylacrylonitrile may also be metabolized in similar ways, affecting related biochemical pathways.

Pharmacokinetics

A study on similar compounds, such as 2-(4-fluorophenyl)imidazol-5-ones, has shown promising pharmacokinetic properties . These compounds were found to have good bioavailability and safety profiles, suggesting that this compound may have similar properties.

Result of Action

Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may have similar effects.

Action Environment

For example, the herbicide flufenacet is known to be moderately persistent in soil and water/sediment systems under certain conditions . This suggests that environmental factors may also influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-3-phenylacrylonitrile typically involves the reaction of 4-fluorobenzaldehyde with phenylacetonitrile in the presence of a base. One common method is the Knoevenagel condensation reaction, where the aldehyde and nitrile react in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-3-phenylacrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: 4-fluorobenzoic acid and phenylacetic acid derivatives.

    Reduction: 2-(4-Fluorophenyl)-3-phenylpropylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Fluorophenyl)-3-phenylacrylonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-3-phenylpropionitrile
  • 2-(4-Fluorophenyl)-3-phenylbutyronitrile
  • 2-(4-Fluorophenyl)-3-phenylpentanitrile

Uniqueness

2-(4-Fluorophenyl)-3-phenylacrylonitrile is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a phenylacrylonitrile moiety

Properties

CAS No.

54648-47-4

Molecular Formula

C15H10FN

Molecular Weight

223.24 g/mol

IUPAC Name

(E)-2-(4-fluorophenyl)-3-phenylprop-2-enenitrile

InChI

InChI=1S/C15H10FN/c16-15-8-6-13(7-9-15)14(11-17)10-12-4-2-1-3-5-12/h1-10H/b14-10-

InChI Key

AWMKCXLADSGTQN-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)F

SMILES

C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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